molecular formula C7H9N3O3S B12818935 Ethyl (4-carbamoylthiazol-5-yl)carbamate

Ethyl (4-carbamoylthiazol-5-yl)carbamate

Cat. No.: B12818935
M. Wt: 215.23 g/mol
InChI Key: FXNHQXNIAPWWPR-UHFFFAOYSA-N
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Description

Ethyl (4-carbamoylthiazol-5-yl)carbamate (CAS 5021-69-2) is a high-purity chemical intermediate of significant interest in organic and medicinal chemistry research . This compound features a carbamate moiety and a carbamoyl-functionalized thiazole ring, a privileged structure in drug discovery. Its molecular structure makes it a valuable synthon for the synthesis of more complex, biologically active molecules. Research indicates that derivatives based on the 1,3-thiazol-5-yl scaffold are key intermediates in the preparation of advanced pharmaceutical compounds, such as HIV protease inhibitors like cobicistat . As a building block, it is used in various synthetic transformations, including coupling reactions and the construction of complex molecular architectures under conditions that may involve polar aprotic solvents, coupling agents, and organic bases . This product is intended for use in a controlled laboratory setting by qualified researchers. It is strictly for Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9N3O3S

Molecular Weight

215.23 g/mol

IUPAC Name

ethyl N-(4-carbamoyl-1,3-thiazol-5-yl)carbamate

InChI

InChI=1S/C7H9N3O3S/c1-2-13-7(12)10-6-4(5(8)11)9-3-14-6/h3H,2H2,1H3,(H2,8,11)(H,10,12)

InChI Key

FXNHQXNIAPWWPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(N=CS1)C(=O)N

Origin of Product

United States

Synthetic Methodologies for Ethyl 4 Carbamoylthiazol 5 Yl Carbamate

Retrosynthetic Analysis and Key Disconnection Strategies for the Thiazole-Carbamate Scaffold

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For a multifunctional molecule like Ethyl (4-carbamoylthiazol-5-yl)carbamate, this approach is crucial for identifying viable synthetic routes.

The primary disconnections for the target molecule focus on the functional groups attached to the thiazole (B1198619) core: the ethyl carbamate (B1207046) and the carbamoyl (B1232498) moieties.

C5–N Carbamate Disconnection: The most logical initial disconnection is at the amide bond of the ethyl carbamate group. This functional group interconversion (FGI) leads back to a key intermediate, 5-aminothiazole-4-carboxamide , and an acylating agent such as ethyl chloroformate. This simplifies the target by removing one of the key functional groups.

C4–C Amide Disconnection: The next disconnection targets the carbamoyl group (an amide). This can be traced back to a more stable precursor like an ester, specifically ethyl 5-aminothiazole-4-carboxylate . The conversion of an ester to a primary amide is a standard and high-yielding transformation, typically achieved by reacting the ester with ammonia (B1221849).

Thiazole Ring Disconnection (Hantzsch Approach): The final set of disconnections breaks apart the thiazole ring itself. Following the logic of the renowned Hantzsch thiazole synthesis, the 5-aminothiazole-4-carboxylate core can be disconnected into two primary building blocks. researchgate.net This involves cleaving the C4-C5 and S-C2 bonds, leading to a thioamide-containing reactant (like thiourea) and a functionalized α-halocarbonyl compound. For the synthesis of ethyl 5-aminothiazole-4-carboxylate, a suitable starting material would be ethyl 2-chloro-3-oxobutanoate or a similar α-halo-β-ketoester.

This retrosynthetic pathway provides a clear and logical roadmap, starting from simple precursors and progressively building the complexity of the target molecule through well-established chemical reactions.

Conventional Synthetic Approaches to the Thiazole Ring System

The formation of the thiazole ring is the cornerstone of the synthesis. Several classical methods have been established for this purpose, with the Hantzsch and Cook-Heilbron syntheses being the most prominent.

Hantzsch Thiazole Synthesis The Hantzsch synthesis, first reported in 1887, remains the most widely used method for preparing thiazole derivatives. chemtube3d.comwikipedia.org The reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing species. researchgate.net

In the context of synthesizing the precursor ethyl 5-aminothiazole-4-carboxylate , the Hantzsch approach would involve the reaction of thiourea (B124793) with an appropriate α-halo-β-ketoester, such as ethyl 2-chloroacetoacetate. The mechanism proceeds via two key steps:

Nucleophilic attack by the sulfur atom of the thioamide onto the carbon bearing the halogen, forming an S-alkylated intermediate.

Intramolecular cyclization, where a nitrogen atom attacks the carbonyl carbon, followed by dehydration to form the aromatic thiazole ring. nih.gov

Cook-Heilbron Thiazole Synthesis An alternative route to 5-aminothiazoles is the Cook-Heilbron synthesis. wikipedia.orgpharmaguideline.com This reaction involves the treatment of α-aminonitriles with reagents like carbon disulfide, carbon oxysulfide, or dithioacids under mild conditions. wikipedia.org For instance, reacting ethyl aminocyanoacetate with a dithioacid could yield a 5-amino-4-carbethoxy-thiazole derivative, providing another viable pathway to a key intermediate. wikipedia.org

Introduction of the Carbamoyl and Carbamate Moieties: Reaction Pathways and Conditions

Once the substituted thiazole core is assembled, the synthesis requires the precise installation of the carbamoyl and ethyl carbamate functional groups.

Formation of the C4-Carbamoyl Group The carbamoyl group (–CONH₂) at the C4 position is typically introduced via the amidation of a corresponding carboxylic acid ester. Starting with the intermediate ethyl 5-aminothiazole-4-carboxylate , treatment with a high concentration of ammonia in a suitable solvent like ethanol (B145695) or methanol (B129727) effectively converts the ethyl ester into the primary amide, 5-aminothiazole-4-carboxamide . This reaction is generally clean and proceeds in good yield. A similar strategy has been successfully employed in the synthesis of various 2-aminothiazole-5-carboxamides. nih.govsemanticscholar.org

Formation of the C5-Ethyl Carbamate Group The final step in the proposed synthesis is the formation of the ethyl carbamate moiety on the C5-amino group. This is achieved by reacting the 5-aminothiazole-4-carboxamide intermediate with an appropriate acylating agent. The most common reagent for this transformation is ethyl chloroformate , often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. The amino group at the C5 position acts as a nucleophile, attacking the carbonyl carbon of ethyl chloroformate to form the target compound, This compound .

Stereochemical Considerations and Enantioselective Synthesis Approaches

The title compound, this compound, is achiral. However, in medicinal chemistry, the introduction of chiral centers can have profound effects on a molecule's biological activity. Therefore, the development of enantioselective methods for the synthesis of thiazole derivatives is an area of significant research interest.

Should a chiral variant of the target molecule be desired (e.g., through substitution), stereochemistry would need to be controlled. General strategies for achieving this include:

Use of Chiral Starting Materials: Employing a chiral α-haloketone or a chiral thioamide derived from the "chiral pool" (naturally occurring enantiopure compounds like amino acids) can introduce stereochemistry into the final product. youtube.com

Asymmetric Catalysis: The use of chiral catalysts (e.g., metal complexes with chiral ligands) can guide the reaction to favor the formation of one enantiomer over the other.

Stereoselective Cyclizations: Recent studies have demonstrated the chemo- and stereoselective synthesis of functionalized thiazoles from specific propargyl alcohols, where the geometry of the starting material influences the stereochemistry of the product. acs.org This highlights the potential for substrate-controlled stereoselective thiazole synthesis.

Development of Advanced and Sustainable Synthetic Protocols

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods, a field known as green chemistry. nih.govresearcher.lifebohrium.com These principles have been successfully applied to thiazole synthesis. bepls.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. nih.gov For thiazole synthesis, it can dramatically reduce reaction times from hours to minutes and often improves yields compared to conventional heating. bepls.comresearchgate.net

Ultrasonic Irradiation: Sonication provides an alternative energy source that can promote reactions through acoustic cavitation. One-pot syntheses of Hantzsch thiazole derivatives have been achieved with high yields under ultrasonic irradiation, often at room temperature. mdpi.comnih.gov

Green Solvents and Catalysts: A major focus of green chemistry is the replacement of hazardous organic solvents. Reactions for thiazole synthesis have been successfully carried out in greener media like water, ethanol, or polyethylene (B3416737) glycol (PEG). bepls.com Furthermore, reusable, solid-supported catalysts, such as silica-supported tungstosilicic acid or biocatalysts like chitosan (B1678972) hydrogels, have been developed to facilitate easier product purification and reduce waste. mdpi.comnih.gov

One-Pot, Multi-Component Reactions (MCRs): Combining multiple reaction steps into a single operation (a "one-pot" reaction) or reacting three or more starting materials together in one pot (MCRs) enhances efficiency, saves time, and minimizes waste. Several MCRs for the synthesis of highly substituted thiazoles have been reported, embodying the principles of atom economy and process simplification. researchgate.netnih.gov

Optimization of Reaction Yields and Purity in the Synthesis of this compound

Maximizing the yield and purity of the final product is a critical goal in any synthetic campaign. This is achieved through the systematic optimization of various reaction parameters. For the synthesis of thiazoles, key variables include the choice of solvent, catalyst, temperature, and reaction time.

The table below illustrates how different conditions can influence the outcome of thiazole synthesis, based on findings for related structures.

CatalystSolventMethodReaction TimeYield (%)Reference
NoneEthanolReflux3-4 hours68% researchgate.net
NoneNoneMicrowave (180W)1.5 min94% researchgate.net
Silica (B1680970) Supported Tungstosilicic AcidEthanol/WaterConventional (65°C)3 hours85% nih.gov
Silica Supported Tungstosilicic AcidEthanol/WaterUltrasound (RT)25 min90% nih.gov
Copper(I) iodideTolueneConventional (120°C)24 hours85% nih.gov
PIBTU-CS HydrogelEthanolUltrasound (50°C)1 hour96% mdpi.com

This table is a compilation of data for various thiazole syntheses and serves as an example of optimization studies.

As the data shows, modern techniques like microwave and ultrasound irradiation, combined with effective catalysts, can significantly improve both reaction speed and yield. researchgate.netnih.gov Following the reaction, purification is essential to isolate the target compound. Standard laboratory techniques such as recrystallization from an appropriate solvent system or silica gel column chromatography are typically employed to achieve high purity of the final product. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the chemical environment, connectivity, and spatial relationships of atoms within a molecule can be determined with high precision. For Ethyl (4-carbamoylthiazol-5-yl)carbamate, a combination of these techniques is essential for the complete assignment of its proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ) are influenced by the electronic effects of the thiazole (B1198619) ring, the carbamate (B1207046), and the carbamoyl (B1232498) functional groups.

Based on published data for structurally similar substituted thiazole derivatives, the following proton signals are expected nih.govresearchgate.netpnrjournal.com:

Ethyl Group Protons: The ethyl group of the carbamate moiety will present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons, being adjacent to the oxygen atom, will be deshielded and are expected to resonate at approximately 4.0-4.4 ppm. The terminal methyl protons will appear at a more shielded (upfield) position, typically around 1.2-1.4 ppm.

Thiazole Ring Proton: The proton attached to the thiazole ring (H-2 or H-5, depending on substitution pattern) is expected to appear as a singlet in the aromatic region of the spectrum, likely between 7.0 and 8.5 ppm nih.gov.

Amide and Carbamate Protons: The protons of the carbamoyl group (-CONH₂) and the carbamate NH are expected to appear as broad singlets. Their chemical shifts can be highly variable and are dependent on solvent, concentration, and temperature. The carbamoyl protons may appear in the range of 6.0-8.0 ppm, while the carbamate NH proton is anticipated to be in a similar or slightly more downfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
-CH₃ (Ethyl) 1.2 - 1.4 Triplet
-CH₂- (Ethyl) 4.0 - 4.4 Quartet
Thiazole-H 7.0 - 8.5 Singlet
-CONH₂ 6.0 - 8.0 Broad Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. Each unique carbon atom will give rise to a distinct signal.

Drawing from data on similar thiazole and carbamate structures, the following ¹³C NMR chemical shifts can be predicted nih.govresearchgate.net:

Ethyl Group Carbons: The methylene carbon (-CH₂-) of the ethyl group is expected to resonate around 60-65 ppm, while the methyl carbon (-CH₃) will be found further upfield, typically in the range of 14-16 ppm.

Thiazole Ring Carbons: The carbon atoms of the thiazole ring will appear in the aromatic region. The C4 and C5 carbons, being part of the heterocyclic aromatic system, are expected between 110 and 150 ppm. The C2 carbon, also part of the thiazole ring, will likely be in a similar range.

Carbonyl Carbons: The carbonyl carbons of both the carbamate and carbamoyl groups are the most deshielded carbons in the molecule and are expected to appear significantly downfield, typically in the region of 150-170 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-CH₃ (Ethyl) 14 - 16
-CH₂- (Ethyl) 60 - 65
Thiazole C4 110 - 140
Thiazole C5 130 - 150
Thiazole C2 140 - 160
C=O (Carbamate) 150 - 165

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a cross-peak between the methylene quartet and the methyl triplet of the ethyl group would be expected, confirming their direct connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms, for instance, linking the ethyl group's methylene protons to the methylene carbon.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. In ESI-MS, the sample is introduced as a solution, and a high voltage is applied to create an aerosol of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase.

For this compound, ESI-MS is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. Depending on the experimental conditions, adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of an ion. By comparing the experimentally measured exact mass with the calculated exact masses of possible elemental formulas, the molecular formula of the compound can be confirmed with a high degree of confidence. For this compound (C₇H₉N₃O₃S), the calculated exact mass of the protonated molecule [M+H]⁺ would be compared to the measured value to verify its elemental composition.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Ethyl carbamate
Substituted thiazole derivatives

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations within a compound.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups and bond vibrations. For this compound, the expected characteristic FTIR absorption bands are detailed below.

The presence of two distinct amide-like functional groups (the ethyl carbamate and the primary carbamoyl group) would likely result in a complex set of absorption bands in the high-frequency region. The N-H stretching vibrations of the primary amide (carbamoyl group) are anticipated to appear as two distinct bands in the range of 3400-3100 cm⁻¹. The secondary amine of the ethyl carbamate would also exhibit an N-H stretching band in this region, potentially overlapping with the carbamoyl N-H bands.

The carbonyl (C=O) stretching vibrations are strong indicators of the amide and carbamate functionalities. The carbamate C=O stretch is typically observed around 1740-1680 cm⁻¹, while the amide I band (primarily C=O stretch) of the carbamoyl group is expected in the 1680-1630 cm⁻¹ region. The presence of two distinct peaks in this area would confirm the two different carbonyl environments.

The thiazole ring itself contributes to the vibrational spectrum with characteristic C=C and C=N stretching vibrations, which are expected to appear in the 1600-1450 cm⁻¹ range. The C-H stretching of the thiazole ring proton would be observed around 3100 cm⁻¹. Bending vibrations, such as the N-H bending of the amide and carbamate groups (Amide II band), would likely be found in the 1650-1550 cm⁻¹ region, potentially overlapping with the thiazole ring stretches.

The C-N stretching vibrations of the carbamate and carbamoyl groups, as well as the C-O stretching of the ester portion of the carbamate, are expected in the fingerprint region (below 1500 cm⁻¹), providing further structural confirmation.

Interactive Table of Predicted FTIR Spectral Data

Predicted Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3400 - 3100N-H StretchingCarbamoyl & Carbamate
~3100C-H StretchingThiazole Ring
2980 - 2850C-H Stretching (aliphatic)Ethyl Group
1740 - 1680C=O StretchingEthyl Carbamate
1680 - 1630C=O Stretching (Amide I)Carbamoyl Group
1650 - 1550N-H Bending (Amide II)Carbamoyl & Carbamate
1600 - 1450C=C and C=N StretchingThiazole Ring
1400 - 1200C-N StretchingCarbamoyl & Carbamate
1250 - 1000C-O StretchingEthyl Carbamate (Ester)

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would provide valuable information, especially regarding the thiazole ring and the C-S bond.

The symmetric breathing vibrations of the thiazole ring are expected to produce a strong and characteristic Raman signal. The C=S and C-S stretching vibrations within the thiazole ring, which are often weak in FTIR, should be more prominent in the Raman spectrum, typically appearing in the 800-600 cm⁻¹ region.

The C=O stretching vibrations of the carbamate and carbamoyl groups would also be Raman active, though their intensities might differ from those in the FTIR spectrum. Aromatic and aliphatic C-H stretching vibrations are also expected to be clearly observable.

Interactive Table of Predicted Raman Spectral Data

Predicted Raman Shift (cm⁻¹)Vibrational ModeFunctional Group
3100 - 3000C-H StretchingThiazole Ring
2980 - 2850C-H Stretching (aliphatic)Ethyl Group
1740 - 1680C=O StretchingEthyl Carbamate
1680 - 1630C=O Stretching (Amide I)Carbamoyl Group
1600 - 1450Ring Stretching (Symmetric)Thiazole Ring
800 - 600C-S StretchingThiazole Ring

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The chromophores present in this compound are the thiazole ring and the two carbonyl-containing groups.

The thiazole ring is an aromatic heterocycle and is expected to exhibit π → π* transitions. Substituted thiazoles typically show absorption maxima (λ_max) in the range of 230-280 nm. The presence of the carbamoyl and ethyl carbamate substituents on the thiazole ring is likely to cause a bathochromic (red) shift in the absorption maximum due to the extension of the conjugated system.

The carbonyl groups of the carbamate and carbamoyl moieties contain non-bonding electrons (n electrons) and can undergo n → π* transitions. These transitions are typically weaker than π → π* transitions and are expected to appear at longer wavelengths, possibly as shoulders on the main absorption band or as weak, separate bands in the near-UV region.

The solvent used for analysis can influence the position and intensity of the absorption bands. Polar solvents can lead to shifts in the λ_max values due to interactions with the chromophores.

Interactive Table of Predicted UV-Vis Absorption Data

Predicted λ_max (nm)Electronic TransitionChromophore
230 - 290π → πSubstituted Thiazole Ring
> 280 (weak)n → πCarbonyl Groups (Carbamate and Carbamoyl)

Solid State Structural Analysis and Crystal Engineering

Co-crystallization Strategies for Enhanced Structural UnderstandingNo literature was found describing attempts to form co-crystals of Ethyl (4-carbamoylthiazol-5-yl)carbamate with other molecular compounds. Co-crystallization is a technique often used to modify the physicochemical properties of a substance or to facilitate its structural analysis.

Should research on the solid-state properties of this compound be published in the future, a detailed article can be generated.

Chemical Reactivity and Mechanistic Studies of Ethyl 4 Carbamoylthiazol 5 Yl Carbamate

Exploration of Reaction Pathways and Intermediates involving the Thiazole (B1198619) Ring

One potential reaction pathway involves the deprotonation at the C2 position by a strong base, such as an organolithium reagent, to form a nucleophilic center that can react with various electrophiles. pharmaguideline.com

Another key aspect of the thiazole ring's reactivity is its behavior in the presence of reducing agents. While generally stable to catalytic hydrogenation with platinum, the thiazole ring can undergo desulfurization and subsequent degradation when treated with reducing agents like Raney Nickel. pharmaguideline.com

Table 1: Potential Reactions of the Thiazole Ring

Reaction TypeReagentsPotential Product(s)Notes
ProtonationStrong AcidThiazolium saltThe nitrogen at position 3 is the most likely site of protonation. pharmaguideline.com
DeprotonationOrganolithium ReagentsC2-lithiated thiazoleCreates a nucleophilic center at C2 for further reactions. pharmaguideline.com
Ring ReductionRaney NickelDesulfurized degradation productsIndicates the thiazole ring's susceptibility to certain reducing conditions. pharmaguideline.com

Derivatization Strategies and Functional Group Transformations of the Carbamoyl (B1232498) and Carbamate (B1207046) Moieties

The carbamoyl and ethyl carbamate functional groups on Ethyl (4-carbamoylthiazol-5-yl)carbamate offer numerous opportunities for derivatization.

The ethyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding 5-aminothiazole derivative. This resulting amine is a versatile intermediate. It can be acylated with acid chlorides or anhydrides to form new amide derivatives. ksu.edu.saiaea.org Reaction with isocyanates would lead to the formation of urea (B33335) derivatives.

The carbamoyl group (a primary amide) at the 4-position can also be hydrolyzed, likely under more forcing acidic or basic conditions, to the corresponding carboxylic acid. This carboxylic acid can then be activated and coupled with various amines to generate a library of new amide derivatives, a common strategy in medicinal chemistry. researchgate.netresearchgate.net For instance, coupling with amines using reagents like EDC-HOBt is a standard method for forming such amide bonds. researchgate.net

Table 2: Derivatization of Carbamoyl and Carbamate Groups

Functional GroupReaction TypeReagentsProduct Functional Group
Ethyl CarbamateHydrolysisAcid or BaseAmine
Amine (from carbamate hydrolysis)AcylationAcid Chloride, AnhydrideAmide
Amine (from carbamate hydrolysis)Reaction with IsocyanateIsocyanateUrea
CarbamoylHydrolysisStrong Acid or BaseCarboxylic Acid
Carboxylic Acid (from carbamoyl hydrolysis)Amide CouplingAmine, Coupling Agent (e.g., EDC)Amide

Hydrolytic and Oxidative Stability Investigations

The stability of this compound is a critical aspect of its chemical profile. Carbamates are generally considered to be chemically stable, which is a desirable feature in many applications. However, as esters of carbamic acid, they are susceptible to hydrolysis under either acidic or basic conditions, which would cleave the carbamate to an amine, ethanol (B145695), and carbon dioxide. thieme-connect.com

Similarly, the primary amide of the carbamoyl group can undergo hydrolysis to a carboxylic acid, although this typically requires more stringent conditions than ester hydrolysis.

Reactivity towards Nucleophiles and Electrophiles

The reactivity of this compound towards nucleophiles and electrophiles is complex, with several potential sites of reaction.

Reactivity towards Nucleophiles: The primary sites for nucleophilic attack are the carbonyl carbons of the ethyl carbamate and the carbamoyl group. Nucleophilic acyl substitution can occur at these positions, leading to hydrolysis or conversion to other carbonyl derivatives as discussed in section 6.2. For instance, reaction with a strong nucleophile like hydrazine (B178648) could potentially displace the ethoxy group of the carbamate to form a hydrazide derivative.

Reactivity towards Electrophiles: The thiazole ring, being electron-rich, is expected to react with electrophiles. While the C5 position is a common site for electrophilic attack in thiazoles, in this molecule it is already substituted. pharmaguideline.com Electrophilic attack at other positions on the ring (C2 or C4) would likely require activation of the ring or harsh reaction conditions.

The nitrogen atom of the carbamate group possesses a lone pair of electrons, but its nucleophilicity is significantly diminished due to resonance with the adjacent carbonyl group. However, the exocyclic nitrogen of the corresponding 5-aminothiazole (after hydrolysis of the carbamate) is a key nucleophilic center and readily reacts with various electrophiles. ksu.edu.saiaea.org

Table 3: Summary of Reactivity towards Nucleophiles and Electrophiles

Reagent TypePotential Reaction Site(s)Type of Reaction
NucleophileCarbonyl carbon of ethyl carbamateNucleophilic Acyl Substitution
NucleophileCarbonyl carbon of carbamoyl groupNucleophilic Acyl Substitution
ElectrophileThiazole ring (C2, C4)Electrophilic Aromatic Substitution
ElectrophileAmine nitrogen (post-carbamate hydrolysis)Acylation, Alkylation, etc.

Structure Activity Relationship Sar Studies of Ethyl 4 Carbamoylthiazol 5 Yl Carbamate Analogs

Systematic Substituent Effects on the Thiazole (B1198619) Ring

The thiazole ring is a central component of many biologically active compounds, and its substitution pattern can significantly influence activity. nih.govresearchgate.netscilit.com In the context of analogs of ethyl (4-carbamoylthiazol-5-yl)carbamate, the nature and position of substituents on the thiazole ring are critical determinants of biological effect.

Research on related 2,4-disubstituted thiazole derivatives has shown that the electronic properties of the substituents play a significant role. For instance, the presence of electron-withdrawing groups, such as a nitro group (NO₂), or electron-donating groups, like a methoxy (B1213986) group (OCH₃), on a phenyl ring attached to the thiazole can be beneficial for antimicrobial activity. nih.gov Specifically, in a series of 2,4-disubstituted thiazoles, compounds bearing these groups exhibited notable activity against various bacterial and fungal strains. nih.gov

In a separate study on thiazole-5-carboxamide (B1230067) derivatives, the substitution at the 2-position of the thiazole ring with different phenyl groups was explored. mdpi.com The introduction of a 2-chlorophenyl group at this position, in combination with other specific substitutions on the carboxamide moiety, resulted in the highest anticancer activity observed within the series. mdpi.com This highlights the intricate interplay between substituents at different positions of the molecular scaffold.

The following table summarizes the effects of various substituents on the thiazole ring in analogous compound series.

Compound Series Thiazole Ring Substituent Observed Effect on Activity Reference
2,4-Disubstituted Thiazolespara-Nitro or para-Methoxy on a phenyl group at C2Enhanced antimicrobial activity nih.gov
Thiazole-5-Carboxamides2-(2-Chlorophenyl)Highest anticancer activity in the series mdpi.com
2,4-Disubstituted Thiazoles4-Fluorophenyl at C4Increased antifungal and antituberculosis activity nih.gov

These findings suggest that for this compound analogs, both the electronic nature and the steric bulk of substituents on the thiazole ring are pivotal for modulating biological activity.

Modifications of the Carbamoyl (B1232498) Group and their Conformational Impact

The carbamoyl group (CONH₂) at the C4 position of the thiazole ring is a key functional group that can participate in hydrogen bonding interactions with biological targets. Modifications to this group can therefore have a profound impact on binding affinity and conformational preferences of the molecule.

The following table illustrates the impact of modifying the carbamoyl group in related structures.

Parent Scaffold Carbamoyl Group Modification Impact on Activity/Conformation Reference
Thiazole-5-carboxamideN-substitution with substituted phenyl ringsModulated anticancer activity, with 4-chloro-2-methylphenyl showing high activity. mdpi.com
2-Aminothiazole-5-carboxamideN-substitution with 2-chloro-6-methylanilineSteric hindrance affected coupling efficiency, suggesting significant conformational impact. semanticscholar.org

These examples underscore the importance of the carbamoyl group for biological activity. Its ability to act as a hydrogen bond donor and acceptor, combined with the conformational constraints imposed by its substituents, are critical factors in the SAR of this compound class.

Variation of the Ester Moiety in the Carbamate (B1207046) Linkage

The ethyl ester moiety within the carbamate linkage at the C5 position is another key site for structural modification. The size, shape, and lipophilicity of the alkyl group of the ester can influence the compound's solubility, membrane permeability, and metabolic stability.

In a study of structurally related carbamates, replacing the ethyl group with a methyl group resulted in no significant change in activity, suggesting that a small alkyl group is well-tolerated at this position. However, the introduction of bulkier aliphatic groups led to a reduction in activity. This indicates that there are steric limitations within the target's binding pocket for this part of the molecule.

The following table details the effects of varying the ester moiety in analogous carbamate-containing compounds.

Parent Scaffold Ester Moiety Variation Effect on Activity
Pyrido[3,4-b]pyrazine CarbamateMethyl esterNo significant change in activity
Pyrido[3,4-b]pyrazine CarbamateBulky aliphatic estersReduced activity

These findings suggest that for this compound, the ethyl group of the carbamate may be optimal or that only small modifications are likely to be beneficial.

Bioisosteric Replacement Strategies within the Molecular Scaffold

Bioisosteric replacement is a powerful strategy in drug design, where one functional group is replaced by another with similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. nih.gov For this compound, several bioisosteric replacements could be envisioned.

For example, the carbamate group itself could be replaced by other functionalities capable of forming similar hydrogen bond interactions, such as a reversed amide, a sulfonamide, or a urea (B33335). It is known that such replacements can significantly alter the biological properties of a molecule. nih.gov

The thiazole ring could also be replaced by other five-membered heterocycles like oxazole, imidazole, or pyrazole. These changes would alter the electronic distribution and hydrogen bonding capacity of the core scaffold.

The following table presents potential bioisosteric replacements for different parts of the this compound scaffold.

Original Group Potential Bioisosteric Replacement Rationale Reference
Carbamate (-NHCOOEt)Reversed Amide (-CONHOEt), Sulfonamide (-NHSO₂R), Urea (-NHCONHR)Maintain hydrogen bonding potential with altered electronics and stability. nih.gov
Thiazole RingOxazole, Imidazole, PyrazoleModulate electronic properties and hydrogen bonding capacity of the core heterocycle. nih.gov
Carbamoyl (-CONH₂)Tetrazole, Carboxylic AcidMimic hydrogen bonding and acidic properties.

The successful application of bioisosteric replacement requires a deep understanding of the target's binding site and the role of each functional group in the parent molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. laccei.orgimist.ma By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized analogs, thereby guiding synthetic efforts.

For thiazole derivatives, several QSAR studies have been successfully conducted. laccei.orgimist.maresearchgate.netnih.gov These studies have employed a variety of molecular descriptors, including:

Topological descriptors: Which describe the connectivity of atoms in a molecule.

Electronic descriptors: Such as HOMO and LUMO energies, which relate to the molecule's reactivity. imist.ma

Physicochemical descriptors: Like LogP (lipophilicity) and molar refractivity (MR), which are related to the molecule's pharmacokinetic properties. imist.ma

For instance, a 2D-QSAR study on a series of 59 thiazole derivatives as 5-lipoxygenase inhibitors revealed a good correlation between the chemical structure and biological activity, with a correlation coefficient of 0.626. laccei.org Another study on thiazole derivatives as PIN1 inhibitors developed a robust QSAR model with a high predictive power (R²test = 0.78). imist.ma

The following table summarizes the key parameters from a representative QSAR study on thiazole derivatives.

QSAR Model Key Descriptors Statistical Significance (R²) Predictive Power (R²test) Reference
2D-QSAR for 5-LOX inhibitorsCombination of topological and electronic descriptors0.6260.621 laccei.org
QSAR for PIN1 inhibitorsMolar Refractivity (MR), LogP, ELUMO0.760.78 imist.ma
QSAR for α-glucosidase inhibitorsCombination of 2D and 3D descriptors0.9060.826 researchgate.net

These examples demonstrate the utility of QSAR in providing predictive insights for the design of new thiazole-based compounds. A similar approach applied to analogs of this compound could significantly accelerate the discovery of more potent and selective drug candidates.

Biochemical Interaction Studies: in Vitro Perspectives

In Vitro Enzyme Target Identification and Binding Affinity Characterization

To date, specific enzyme targets for Ethyl (4-carbamoylthiazol-5-yl)carbamate have not been identified in published literature. The initial step in characterizing its biochemical interactions would involve screening the compound against a panel of enzymes to identify potential targets. Techniques such as differential scanning fluorimetry (DSF) or activity-based assays would be employed for this initial screening.

Once a potential enzyme target is identified, the binding affinity would be quantified. This is typically expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Methods to determine these values include:

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine thermodynamic parameters, including Kd.

Surface Plasmon Resonance (SPR): Monitors the binding interaction in real-time to determine on- and off-rates and calculate Kd.

Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that can be adapted to measure competitive binding.

Radioligand Binding Assays: Uses a labeled compound known to bind to the target to determine the displacement by this compound.

For context, studies on other thiazole-containing compounds have identified various enzyme targets. For instance, certain thiazole (B1198619) derivatives have been investigated as inhibitors of monoamine oxidase (MAO) enzymes. researchgate.net

Molecular Docking and Dynamics Simulations of Protein-Ligand Interactions

Computational methods are invaluable for predicting and understanding the interaction between a small molecule and its protein target.

Molecular Docking: This technique would predict the preferred orientation of this compound when bound to a specific enzyme's active site. The process involves:

Obtaining the three-dimensional structure of the target protein, either from a public database like the Protein Data Bank (PDB) or through homology modeling.

Using a docking software (e.g., AutoDock, Glide) to place the ligand into the binding site in various conformations and score them based on binding energy.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations would be used to simulate the dynamic behavior of the protein-ligand complex over time. This provides insights into:

The stability of the predicted binding pose.

The flexibility of the ligand and protein upon binding.

The key amino acid residues involved in the interaction through hydrogen bonds, hydrophobic interactions, and other non-covalent forces.

While no specific molecular docking or dynamics simulations for this compound are published, such studies have been conducted on other carbamate (B1207046) derivatives to elucidate their binding modes with target enzymes.

Mechanistic Investigations of Biochemical Pathway Modulation

Should an enzyme target be identified, further studies would be necessary to understand how the interaction with this compound modulates biochemical pathways. This would involve cell-based assays to monitor downstream effects. For example, if the compound were found to inhibit an enzyme in a signaling pathway, researchers would measure the levels of downstream signaling molecules.

A patent for substituted bicyclic pyrimidine-based compounds mentions this compound as a synthetic intermediate. iaea.orggoogle.com The final compounds in that patent were investigated as inhibitors of human geranylgeranyl pyrophosphate synthase (hGGPPS), an enzyme in the mevalonate (B85504) pathway. iaea.orggoogle.com This pathway is crucial for the synthesis of isoprenoids, which are vital for various cellular processes. iaea.orggoogle.com Inhibition of hGGPPS can impact signal transduction and cell growth. iaea.orggoogle.com However, no direct data on the effect of this compound itself on this or any other pathway is available.

In Vitro Metabolic Fate and Enzymatic Transformation Studies

Understanding the metabolic stability and the enzymes involved in the biotransformation of a compound is critical. These studies are typically conducted using in vitro systems such as liver microsomes, S9 fractions, or hepatocytes.

Identification of In Vitro Metabolites

Incubating this compound with liver fractions would allow for the identification of potential metabolites. The analytical techniques used for this purpose include:

Liquid Chromatography-Mass Spectrometry (LC-MS): To separate and identify metabolites based on their mass-to-charge ratio.

High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition of metabolites.

Common metabolic reactions for carbamates can include hydrolysis of the carbamate ester bond and oxidation of the alkyl or aromatic moieties.

Enzymatic Systems Involved in Biotransformation

To identify the specific enzymes responsible for metabolizing this compound, a series of experiments would be conducted:

Cytochrome P450 (CYP) Inhibition Studies: Using specific chemical inhibitors for different CYP isozymes to see which ones reduce the metabolism of the compound.

Recombinant CYP Enzymes: Incubating the compound with individual, recombinantly expressed CYP enzymes to pinpoint the key metabolizers.

Non-CYP Enzyme Systems: Investigating the role of other enzyme families, such as esterases (e.g., carboxylesterases) that are known to hydrolyze carbamate groups.

Studies on the general class of ethyl carbamates have shown that they can be metabolized by esterases and cytochrome P450 enzymes.

Emerging Research Avenues and Future Directions

Exploration of Ethyl (4-carbamoylthiazol-5-yl)carbamate as a Chemical Biology Probe

The structure of this compound, featuring a decorated thiazole (B1198619) ring, presents significant opportunities for its development as a chemical biology probe. The carbamate (B1207046) and carbamoyl (B1232498) functionalities offer sites for potential modification, allowing for the attachment of reporter groups such as fluorophores or biotin. Such tagged versions of the molecule could be instrumental in studying the biological targets and pathways it interacts with. The thiazole core itself is a well-established pharmacophore found in numerous biologically active compounds, suggesting that this molecule could be used to probe the binding sites of various enzymes or receptors.

Potential Modifications for Probe Development:

Functional GroupPotential ModificationReporter GroupApplication
CarbamateEster hydrolysis and re-esterificationFluorescent dyeCellular imaging and target localization
CarbamoylAmide couplingBiotinAffinity-based protein pulldown assays
Thiazole RingC-H activation and functionalizationPhoto-cross-linkerCovalent labeling of binding partners

Application in Fragment-Based Drug Discovery (FBDD) Platforms

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug development. This approach relies on screening small, low-complexity molecules (fragments) that can bind to a biological target with high ligand efficiency. This compound, with its relatively small size and multiple hydrogen bond donors and acceptors, is an ideal candidate for inclusion in FBDD libraries. The thiazole scaffold is a common feature in many approved drugs, and fragments containing this motif are of high interest. nih.gov The presence of both a carbamate and a carbamoyl group provides a rich three-dimensional arrangement of interaction points that can be explored for binding to various protein targets.

Integration with Artificial Intelligence and Machine Learning for Molecular Design

Design and Synthesis of Advanced Conjugates or Hybrid Molecules Incorporating the Scaffold

The chemical handles present on this compound make it an attractive building block for the synthesis of more complex molecular architectures. The carbamate and carbamoyl groups can be readily modified to link the thiazole core to other pharmacophores, resulting in hybrid molecules with dual or synergistic activities. nih.gov For instance, conjugating this scaffold to a known kinase inhibitor could lead to a novel compound with a unique polypharmacology profile. Furthermore, the synthesis of amino acid conjugates could enhance the cellular uptake and bioavailability of the parent molecule. nih.gov

Examples of Potential Conjugates:

Conjugated MoietyPotential Therapeutic AreaRationale
Kinase Inhibitor FragmentOncologyCreation of a dual-target anticancer agent.
Amino AcidGeneral Drug DeliveryImproved solubility and cell permeability. nih.gov
Polyethylene (B3416737) Glycol (PEG)General Drug DeliveryEnhanced pharmacokinetic properties.

Mechanistic Studies of Non-Enzymatic Biological Interactions

While much of drug discovery focuses on enzyme inhibition or receptor modulation, the non-enzymatic interactions of small molecules with biological macromolecules are also of significant interest. The carbamate group, for example, is known to have the potential to carbamoylate proteins, a post-translational modification that can alter protein function. Detailed mechanistic studies could investigate whether this compound can participate in such reactions under physiological conditions. Furthermore, its ability to interact with nucleic acids or to modulate protein-protein interactions represents an underexplored area of research.

Potential for Material Science or Catalytic Applications

The application of heterocyclic compounds is not limited to the life sciences. The thiazole ring is known for its electronic properties and has been incorporated into organic semiconductors and other functional materials. The potential for this compound in material science, while not extensively explored, is a plausible avenue for future research. The hydrogen bonding capabilities of the carbamate and carbamoyl groups could be exploited to create self-assembling materials or to act as organocatalysts in specific chemical transformations.

Q & A

Q. What are the established synthetic routes for Ethyl (4-carbamoylthiazol-5-yl)carbamate, and how do reaction conditions influence yield?

A catalyst-free, aqueous ethanol-mediated multi-component reaction is a prominent method, involving aromatic aldehydes, thiazole derivatives, and carbamate precursors. Electron-withdrawing substituents (e.g., -NO₂, -Cl) on aldehydes typically yield higher product formation (80–92%) compared to electron-donating groups (EDGs) due to enhanced electrophilicity . Optimization tables (e.g., solvent ratios, temperature) are critical for reproducibility.

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

Key methods include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, with shifts at δ 7.2–8.5 ppm (aromatic protons) and δ 160–170 ppm (carbonyl carbons) .
  • HRMS : Validates molecular ion peaks ([M + H]⁺) with mass accuracy <5 ppm .
  • Melting Point Analysis : Provides purity indicators (e.g., 206–208°C for derivatives with nitro substituents) .

Advanced Research Questions

Q. How do substituent effects on the thiazole ring influence bioactivity or reactivity in downstream applications?

Substituents like -NO₂ or halogens (-Br, -Cl) enhance electrophilic reactivity, facilitating nucleophilic attacks in cross-coupling reactions. Conversely, EDGs (e.g., -OCH₃) may reduce stability under acidic conditions, requiring protective group strategies . Computational studies (DFT) can predict electronic effects on reaction pathways .

Q. What methodological approaches resolve contradictions in ethyl carbamate’s genotoxicity data?

While in vitro assays show sporadic clastogenicity (e.g., sister chromatid exchange in human lymphocytes), in vivo studies consistently report DNA damage (e.g., micronucleus formation in rodent liver). Discrepancies arise from metabolic activation differences: in vitro systems often lack hepatic enzymes, necessitating S9 fraction supplementation . Dose-response modeling (e.g., benchmark dose analysis) clarifies threshold effects .

Q. How can researchers optimize GC-MS protocols for trace-level ethyl carbamate quantification in complex matrices?

  • Sample Prep : Use isotopically labeled internal standards (e.g., d₅-ethyl carbamate) to correct matrix effects .
  • GC-MS Parameters : Selected-ion monitoring (SIM) at m/z 62 (quantifier) and 74 (qualifier) improves specificity. Limit of detection (LOD) ≤10 µg/kg is achievable with DB-WAX columns .
  • Validation : Collaborative trials (e.g., AOAC International) ensure inter-laboratory reproducibility .

Data Interpretation & Mechanistic Insights

Q. Why is there poor correlation between ethyl carbamate’s carcinogenicity and clastogenicity in rodent models?

Carcinogenicity in liver/lung tissues involves chronic CYP2E1-mediated metabolic activation to vinyl carbamate epoxide, a DNA-alkylating agent. Clastogenicity (e.g., chromosomal aberrations) may occur independently via oxidative stress pathways, explaining divergent dose-response relationships .

Q. What precursors and pathways dominate ethyl carbamate formation in fermented systems?

In alcoholic beverages, urea and citrulline react with ethanol during storage. Stone fruit spirits exhibit elevated levels due to cyanate-ethanol interactions at high temperatures. Mitigation strategies include enzymatic urea degradation (e.g., acid urease) and storage temperature control (<25°C) .

Risk Mitigation & Methodological Challenges

Q. How can synthetic byproducts or degradation products be characterized to assess compound stability?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and pH extremes (1–13).
  • LC-QTOF-MS : Identifies degradation products (e.g., hydrolyzed carbamate or thiazole ring-opening derivatives) .
  • Kinetic Modeling : Predicts shelf-life using Arrhenius equations .

Q. What are the limitations of fluorescence-based HPLC for ethyl carbamate detection?

While pre-column derivatization with 9-xanthydrol enhances sensitivity (LOD ~2 µg/kg), matrix interferences (e.g., polyphenols in wine) necessitate solid-phase extraction (C18 cartridges) . GC-MS remains superior for complex samples .

Ethical & Regulatory Considerations

Q. How do international guidelines inform safe handling protocols for this compound?

IARC classifies ethyl carbamate as Group 2B (possibly carcinogenic). Labs should:

  • Use fume hoods for synthesis/purification.
  • Monitor airborne levels via NIOSH Method 2539 .
  • Adopt waste disposal protocols for carcinogens (e.g., incineration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.